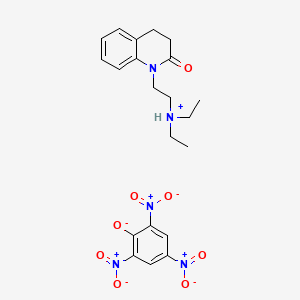

Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate

Description

- A 2-(diethylamino)ethyl substituent at the 1-position, introducing a tertiary amine group that enhances solubility in acidic conditions and enables salt formation.

- A picrate counterion (2,4,6-trinitrophenolate), forming a stable ionic complex with the protonated diethylamino group.

The picrate salt form improves crystallinity and stability, facilitating characterization and storage.

Properties

CAS No. |

101418-17-1 |

|---|---|

Molecular Formula |

C21H25N5O8 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

diethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C15H22N2O.C6H3N3O7/c1-3-16(4-2)11-12-17-14-8-6-5-7-13(14)9-10-15(17)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,3-4,9-12H2,1-2H3;1-2,10H |

InChI Key |

MVBBJMDUOXYILA-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C(=O)CCC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The preparation of carbostyril derivatives such as 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate typically involves:

- Synthesis of the carbostyril core (3,4-dihydroquinolin-2-one) or its derivatives.

- Introduction of the 2-(diethylamino)ethyl side chain via nucleophilic substitution or alkylation.

- Formation of the picrate salt by reaction with picric acid (2,4,6-trinitrophenol).

Stepwise Synthetic Details

Synthesis of the Carbostyril Core

- The carbostyril nucleus can be synthesized via cyclization reactions involving appropriate precursors such as substituted anilines or quinoline derivatives.

- Literature indicates that carbostyril derivatives can be prepared through nucleophilic displacement reactions involving intermediates like quaternary spiro ammonium salts.

Introduction of the Diethylaminoethyl Side Chain

- The 2-(diethylamino)ethyl group is typically introduced by alkylation of the nitrogen atom on the carbostyril ring.

- This can be achieved by reacting the carbostyril intermediate with haloalkylamines such as 2-(diethylamino)ethyl chloride or bromide under basic conditions.

- Reaction conditions favor organic solvents like acetone or methyl ethyl ketone, with bases such as potassium carbonate or bicarbonate facilitating nucleophilic substitution.

Formation of the Picrate Salt

- The free base form of the carbostyril derivative is reacted with picric acid in an appropriate solvent to form the picrate salt.

- The salt formation is generally conducted in polar solvents to ensure complete reaction and crystallization.

- The picrate salt enhances the compound’s stability and modifies its solubility profile.

Reaction Conditions and Catalysts

- Alkylation and nucleophilic displacement reactions are performed at temperatures ranging from 50°C to 120°C, with reaction times between 8 and 24 hours.

- Catalysts such as metal halides (e.g., potassium bromide or iodide) may be used to increase reaction rates.

- Bases used include inorganic carbonates or bicarbonates, which may be carried over into subsequent steps.

Purification and Crystallization

- After reaction completion, the crude product is isolated by filtration or extraction.

- Purification involves recrystallization from solvents such as isopropyl alcohol, hexanes, or mixtures thereof.

- The quaternary ammonium salts and picrate salts can be isolated as white crystalline solids with high purity (yields around 85% reported in related processes).

Comparative Data Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Solvents | Catalysts/Bases | Outcome/Yield | Notes |

|---|---|---|---|---|---|---|

| 1. Carbostyril core synthesis | Substituted aniline or quinoline precursor | Heating, cyclization | Organic solvents (e.g., acetone) | May include bases or catalysts | Intermediate carbostyril | Core heterocycle formation |

| 2. Alkylation with 2-(diethylamino)ethyl halide | Carbostyril intermediate + 2-(diethylamino)ethyl chloride/bromide | 50-120°C, 8-24 h | Acetone, methyl ethyl ketone | K2CO3, KHCO3, metal halides (e.g., KBr) | Alkylated carbostyril derivative | Nucleophilic substitution |

| 3. Picrate salt formation | Alkylated carbostyril + picric acid | Room temp to mild heating | Polar solvents (e.g., isopropanol) | None typically required | Carbostyril picrate salt | Salt crystallization |

Detailed Research Findings and Notes

- The preparation often involves a two-step nucleophilic displacement sequence, where an intermediate quaternary ammonium salt is first formed and then reacted with carbostyril derivatives to yield the final compound.

- The use of saturated linkers such as 1,4-dibromobutane in the alkylation step leads to saturated pyrrolidinyl moieties in the final carbostyril derivative, which is structurally related to the compound .

- Reaction monitoring by high-performance liquid chromatography (HPLC) at 254 nm with reversed-phase columns is common for purity analysis, showing retention times around 4.27 minutes for related intermediates.

- The preparation methods described in patents emphasize the importance of solvent choice, reaction temperature, and stoichiometry to optimize yield and purity.

- Crystallization techniques from solvent mixtures (e.g., isopropanol/hexanes) are critical for isolating pure picrate salts with desirable physical properties.

- The diethylaminoethyl side chain is important for biological activity and is introduced via standard alkylation chemistry, which is well-documented in related quinoline and carbostyril derivatives.

Chemical Reactions Analysis

Types of Reactions

Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that carbostyril derivatives exhibit significant anticancer properties. For instance, studies have shown that certain carbostyril compounds can inhibit tumor growth by interfering with protein metabolism and synthesis, which is critical in cancer cell proliferation. The relationship between dietary protein content and the efficacy of these compounds suggests a nuanced mechanism of action that warrants further investigation .

Neuropharmacological Effects

Carbostyril derivatives have been explored for their neuropharmacological effects. The diethylaminoethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This property could be leveraged in developing treatments for neurological disorders .

Cosmetic Formulations

Skin Bioavailability Studies

The compound has potential applications in cosmetic formulations, particularly as a skin penetration enhancer. Studies have focused on assessing the bioavailability of drug molecules in dermatological formulations. Techniques such as tape stripping and microdialysis are employed to evaluate how effectively carbostyril derivatives can deliver active ingredients through the skin layers .

Formulation Stability

Carbostyril derivatives can also contribute to the stability of cosmetic products. Their chemical structure allows them to act as stabilizers in emulsions and other formulations, enhancing the overall efficacy and shelf life of cosmetic products .

Materials Science Applications

Polymeric Systems

In materials science, carbostyril derivatives are being investigated for their role in developing polymeric systems. Their ability to form stable complexes with various agents makes them suitable for applications in drug delivery systems and smart materials that respond to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Diethylaminoethyl Substituents

Isoxazole, 5-(2-(diethylamino)acetamido)-3,4-dimethyl-, picrate ()

- Core Structure: Isoxazole (a five-membered heterocycle with oxygen and nitrogen) vs. carbostyril’s bicyclic quinolinone.

- Substituents: A diethylaminoethyl group is attached via an acetamido linker, compared to the direct ethyl linkage in the carbostyril derivative.

- Pharmacological Implications : Isoxazole derivatives are often explored for anti-inflammatory and analgesic activities. The acetamido linkage may reduce CNS penetration compared to the carbostyril analog’s direct ethyl chain .

EUROPEAN PATENT APPLICATION Compounds ()

- Examples: (2-Dimethylamino-ethyl)-methyl-carbamic acid ester with trifluoro-acetic acid. (3-Dimethylamino-propyl)-methyl-carbamic acid ester with trifluoro-acetic acid.

- Key Differences: These compounds feature carbamate esters and trifluoroacetate counterions instead of picrate. The dimethylamino groups (vs. diethylamino) reduce steric hindrance but may decrease lipophilicity.

Compounds with Picrate Counterions

Isoxazole, 4-(2-butoxyethyl)-5-(2-(diethylamino)acetamido)-3-methyl ()

- Comparison: Shares the diethylaminoethyl-picrate motif but incorporates a butoxyethyl side chain.

General Trends in Picrate Salts

- Solubility : Picrate salts generally exhibit lower aqueous solubility than hydrochloride or trifluoroacetate salts due to the bulky aromatic counterion.

- Stability : Picrates are sensitive to light and heat, necessitating storage in dark, cool conditions.

Pharmacokinetic and Physicochemical Data (Hypothetical Table)

Biological Activity

Carbostyril derivatives, particularly those substituted with diethylamino groups and picric acid, have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of Carbostyril, 3,4-dihydro-1-(2-(diethylamino)ethyl)-, picrate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound characterized by a carbostyril backbone modified with a diethylamino ethyl group and a picrate moiety. Its chemical formula is CHNO, and it exhibits a melting point range of approximately 156-157 °C when crystallized from ethanol and water .

Antimicrobial Properties

Research indicates that carbostyril derivatives exhibit notable antimicrobial activity. A study on structurally related compounds demonstrated that modifications to the nitrogen atom in the diethylamino group significantly influenced their antibacterial efficacy against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anticancer Activity

Several studies have investigated the anticancer potential of carbostyril derivatives. In vitro assays revealed that this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound showed selective cytotoxicity towards tumor cells while exhibiting minimal toxicity to normal cells .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In experimental models of neurodegeneration, Carbostyril derivatives demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis. This effect is attributed to the modulation of signaling pathways involved in cell survival and inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with this compound.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying carbostyril derivatives like 3,4-dihydro-1-(2-(diethylamino)ethyl)-carbostyril picrate?

- Answer : Synthesis typically involves nucleophilic substitution reactions at the carbostyril core, followed by picric acid salt formation. Purification methods include column chromatography (silica gel, using eluents like ethyl acetate/hexane) and recrystallization from ethanol or acetone. Patent literature highlights the importance of optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts . For dihydrocarbostyril derivatives, hydrogenation of the parent carbostyril using catalysts like palladium on carbon is common .

Q. How can researchers structurally characterize carbostyril-picrate complexes?

- Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns and hydrogen bonding between the carbostyril amine and picrate anion.

- X-ray crystallography : Resolve crystal packing and ionic interactions, particularly the planar arrangement of picrate anions .

- FT-IR : Identify characteristic peaks for the carbostyril carbonyl (1650–1700 cm) and picrate nitro groups (1350–1500 cm) .

Q. What pharmacological mechanisms are associated with 3,4-dihydrocarbostyril derivatives?

- Answer : These derivatives exhibit β-adrenoceptor agonism, enhancing bronchodilation and vasodilation via cAMP signaling. Receptor binding assays (e.g., competitive displacement with H-labeled antagonists) and functional assays (e.g., isolated tracheal smooth muscle relaxation) are standard methods to evaluate activity . Some derivatives also interact with 5-HT receptors, requiring radioligand binding studies (e.g., H-8-OH-DPAT) to assess affinity .

Advanced Research Questions

Q. How can computational models predict the electronic and solvation properties of carbostyril derivatives?

- Answer : Time-dependent density functional theory (TD-DFT) with the Tamm-Dancoff approximation (TDA-B3LYP functional) accurately calculates vertical excitation energies for UV-Vis spectra. Solvent effects are modeled using COSMO (Conductor-like Screening Model), with post-configuration interaction (CI) implementations improving accuracy for polar solvents. Validate predictions against experimental spectral data in methanol or DMSO .

Q. What strategies guide structure-activity relationship (SAR) studies for carbostyril derivatives targeting bacterial enzymes?

- Answer : Focus on substituents at the 5- and 8-positions:

- Hydrophobic tails (e.g., cyclohexyl groups) enhance tissue binding, as shown in LABA (long-acting β-agonist) studies using cLogP comparisons .

- Electron-withdrawing groups (e.g., halogens) improve target affinity, validated via enzyme inhibition assays (e.g., DprE1 in Mycobacterium tuberculosis) .

- Use combinatorial libraries and high-throughput screening to optimize MIC (minimum inhibitory concentration) values .

Q. How can combination therapies involving carbostyril derivatives be experimentally designed?

- Answer : For cerebral infarction or diabetes models, combine probucol (antioxidant) with cilostazol (carbostyril antiplatelet agent). Assess synergy via:

- In vivo : Rodent models measuring cerebral blood flow (laser Doppler) and plaque formation (histopathology).

- In vitro : Platelet aggregation assays (e.g., ADP-induced) with probucol to test superoxide suppression .

Q. What methods validate novel biological targets for carbostyril derivatives in infectious diseases?

- Answer : For DprE1 inhibitors like OPC-167832:

- Gene knockout : Compare wild-type vs. dprE1-knockout M. tuberculosis susceptibility.

- Enzyme kinetics : Measure IC using recombinant DprE1 and decaprenyl-phosphoribose substrate.

- Whole-cell screenings : Prioritize compounds with low cytotoxicity (e.g., HEK-293 cell viability assays) .

Q. How are bioactivity profiles (e.g., anticancer, antimicrobial) of carbostyril derivatives systematically evaluated?

- Answer :

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative pathogens.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC, followed by apoptosis markers (Annexin V/PI staining) .

- Mechanistic studies : RNA sequencing to identify pathways (e.g., oxidative stress response) modulated by hydroxyl/aldehyde substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.